![molecular formula C17H21N3O3S B2843924 N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034432-11-4](/img/structure/B2843924.png)
N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THIO-NAD+, is a synthetic compound that has been gaining attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
科学的研究の応用
Metabolic and Therapeutic Applications
Nicotinamide has been implicated in several key biological processes, particularly in its role as a precursor to NAD+, a crucial cofactor in cellular energy metabolism. Studies have explored nicotinamide's potential in enhancing NAD+ levels, thereby influencing energy metabolism, DNA repair, and cell survival mechanisms. For instance, nicotinamide riboside, a nicotinamide derivative, has shown promise in elevating NAD+ levels in humans, with implications for metabolic and age-related diseases (Trammell et al., 2016).
Clinical Significance in Disease Contexts
The role of nicotinamide and its derivatives in clinical settings has been extensively researched, particularly in cancer, metabolic disorders, and protective mechanisms against oxidative stress. For example, the expression and clinical significance of nicotinamide N-methyltransferase (NNMT) have been investigated in cervical squamous cell carcinoma, highlighting potential therapeutic targets and prognostic indicators (Akar et al., 2020). Similarly, the safety and efficiency of oral nicotinamide mononucleotide administration in increasing blood NAD+ levels have been demonstrated, underscoring the potential for treating conditions associated with NAD+ depletion (Okabe et al., 2022).
特性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)13-8-15(23-20-13)19-16(21)11-4-5-14(18-9-11)22-12-6-7-24-10-12/h4-5,8-9,12H,6-7,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXHAHPXEDWTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。